molecular formula C5H5ClN4O2 B13150890 6-Chloro-5-nitropyridine-2,3-diamine

6-Chloro-5-nitropyridine-2,3-diamine

Cat. No.: B13150890
M. Wt: 188.57 g/mol
InChI Key: PWTUIVSXHWMUNP-UHFFFAOYSA-N
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Description

6-Chloro-5-nitropyridine-2,3-diamine is a heterocyclic organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 5th position, and two amino groups at the 2nd and 3rd positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitropyridine-2,3-diamine typically involves the nitration of 6-chloropyridine-2,3-diamine. One common method is the reaction of 6-chloropyridine-2,3-diamine with nitric acid in the presence of a suitable solvent such as trifluoroacetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitropyridine-2,3-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, sodium borohydride.

    Solvents: Ethyl acetate, 2-propanol.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Reduction Product: 6-Chloropyridine-2,3-diamine.

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-nitropyridine-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitropyridine-2,3-diamine involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities . The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activities and receptor functions is of particular interest.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloro-3-nitropyridine: Similar structure but with only one amino group.

    6-Chloro-3-nitropyridine-2-amine: Lacks the second amino group at the 3rd position.

Uniqueness

6-Chloro-5-nitropyridine-2,3-diamine is unique due to the presence of two amino groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C5H5ClN4O2

Molecular Weight

188.57 g/mol

IUPAC Name

6-chloro-5-nitropyridine-2,3-diamine

InChI

InChI=1S/C5H5ClN4O2/c6-4-3(10(11)12)1-2(7)5(8)9-4/h1H,7H2,(H2,8,9)

InChI Key

PWTUIVSXHWMUNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)N)N

Origin of Product

United States

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